molecular formula C15H29NO3 B1617023 n,n-Bis(2-hydroxyethyl)undec-2-enamide CAS No. 25377-64-4

n,n-Bis(2-hydroxyethyl)undec-2-enamide

Cat. No.: B1617023
CAS No.: 25377-64-4
M. Wt: 271.4 g/mol
InChI Key: LACWVMIHIJKPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n,n-Bis(2-hydroxyethyl)undec-2-enamide is an unsaturated fatty acid amide derivative characterized by an undec-2-enamide backbone substituted with two 2-hydroxyethyl groups. It is structurally notable for its amphiphilic properties, combining a hydrophobic alkyl chain with hydrophilic hydroxyl groups. Potential applications include surfactants, polymer additives, or bioactive agents, though specific studies are required to confirm these uses.

Properties

CAS No.

25377-64-4

Molecular Formula

C15H29NO3

Molecular Weight

271.4 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)undec-2-enamide

InChI

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18/h9-10,17-18H,2-8,11-14H2,1H3

InChI Key

LACWVMIHIJKPTF-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CC(=O)N(CCO)CCO

Canonical SMILES

CCCCCCCCC=CC(=O)N(CCO)CCO

Other CAS No.

25377-64-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis would typically focus on structural analogs, such as:

  • Oleamide (cis-9-octadecenamide) : A naturally occurring fatty acid amide with a longer unsaturated chain.
  • n,n-Dimethylundec-2-enamide : Lacks hydroxyl groups, reducing hydrophilicity.
  • n,n-Bis(2-hydroxyethyl)palmitamide : A saturated analog with a C16 backbone.

Key Comparison Parameters

Parameter n,n-Bis(2-hydroxyethyl)undec-2-enamide Oleamide n,n-Dimethylundec-2-enamide n,n-Bis(2-hydroxyethyl)palmitamide
Hydrophobicity Moderate (due to C11 chain) High (C18 chain) High Moderate (C16 saturated chain)
Hydroxyl Functionality Two 2-hydroxyethyl groups None None Two 2-hydroxyethyl groups
Melting Point Not reported 38–40°C ~25°C 45–48°C
Bioactivity Unstudied Sleep-inducing effects Unstudied Anti-inflammatory properties

Structural and Functional Insights

Hydrophilic-Lipophilic Balance (HLB): The hydroxyl groups in this compound enhance water solubility compared to non-hydroxylated analogs like oleamide, making it more suitable for emulsification.

Chain Length and Unsaturation : The shorter C11 chain and single double bond may reduce membrane-disruptive effects compared to oleamide (C18, one double bond) .

Thermal Stability : Saturated analogs (e.g., palmitamide derivatives) exhibit higher melting points due to reduced conformational flexibility.

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